

# A Comprehensive Technical Guide to the Thermochemical Properties of Benzaldehyde and Its Derivatives

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## Compound of Interest

Compound Name: Benzaldehyde

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This technical guide provides a detailed overview of the essential thermochemical data for **benzaldehyde** and its key derivatives. Understanding these properties is crucial for process safety, reaction optimization, and computational modeling in chemical research and pharmaceutical development. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of key workflows and relationships.

## Thermochemical Data of Benzaldehyde and Its Derivatives

The following tables summarize key thermochemical data for **benzaldehyde** and several of its substituted derivatives. These values are essential for calculating reaction enthalpies, predicting reaction spontaneity, and understanding the energetic landscape of chemical transformations. All data is presented for standard conditions (298.15 K and 1 atm) unless otherwise specified.

Table 1: Thermochemical Data for **Benzaldehyde** (C<sub>7</sub>H<sub>6</sub>O)

Property	Symbol	Value	Units	Phase
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-36.8 \pm 3.0$ <sup>[1]</sup>	kJ/mol	Gas
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-87.1 \pm 2.2$ <sup>[1]</sup>	kJ/mol	Liquid
Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ$	$-3525.0 \pm 2.0$ <sup>[1]</sup>	kJ/mol	Liquid
Standard Molar Entropy	$S^\circ$	221.2	J/mol·K	Liquid
Molar Heat Capacity (Constant Pressure)	$C_p$	172.0	J/mol·K	Liquid
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	42.5	kJ/mol	-
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	9.32	kJ/mol	-
Entropy of Fusion	$\Delta_{\text{fus}} S$	43.14	J/mol·K	-

Table 2: Thermochemical Data for Hydroxy**benzaldehyde** Isomers (C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>)

Compound	Property	Symbol	Value	Units	Phase
2-Hydroxybenzaldehyde (Salicylaldehyde)	Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ$	-27.29	kJ/g	Liquid
3-Hydroxybenzaldehyde	Melting Point	$T_m$	101-105	°C	Solid
4-Hydroxybenzaldehyde	Enthalpy of Sublimation	$\Delta_{sub} H^\circ$	$102.5 \pm 0.5$ <sup>[2]</sup>	kJ/mol	Solid
4-Hydroxybenzaldehyde	Enthalpy of Vaporization	$\Delta_{vap} H$	72.3	kJ/mol	Liquid

Table 3: Thermochemical Data for Nitrobenzaldehyde Isomers (C<sub>7</sub>H<sub>5</sub>NO<sub>3</sub>)

Compound	Property	Symbol	Value	Units	Phase
2-Nitrobenzaldehyde	Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-19.4 \pm 2.8$	kJ/mol	Gas
2-Nitrobenzaldehyde	Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-103.8 \pm 2.5$	kJ/mol	Crystal
3-Nitrobenzaldehyde	Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-27.8 \pm 2.8$	kJ/mol	Gas
3-Nitrobenzaldehyde	Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-122.9 \pm 2.5$	kJ/mol	Crystal
4-Nitrobenzaldehyde	Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-30.0 \pm 2.9$	kJ/mol	Gas
4-Nitrobenzaldehyde	Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-129.2 \pm 2.6$	kJ/mol	Crystal

Table 4: Thermochemical Data for Methoxybenzaldehyde Isomers (C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>)

Compound	Property	Symbol	Value	Units	Phase
4-Methoxybenzaldehyde (p-Anisaldehyde)	Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-126.1 \pm 1.1$	kJ/mol	Liquid
4-Methoxybenzaldehyde (p-Anisaldehyde)	Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ$	$-4122.5 \pm 1.0$	kJ/mol	Liquid
4-Methoxybenzaldehyde (p-Anisaldehyde)	Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	$57.5 \pm 0.4$	kJ/mol	-

## Experimental and Computational Methodologies

The determination of accurate thermochemical data relies on a combination of precise experimental techniques and robust computational methods.

### Experimental Protocols

#### 2.1.1. Bomb Calorimetry

Bomb calorimetry is a fundamental technique for determining the enthalpy of combustion of solid and liquid samples.<sup>[3]</sup>

- Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured. The enthalpy of combustion is calculated from this temperature change and the predetermined heat capacity of the calorimeter.

- Apparatus: The primary components include a high-pressure stainless steel bomb, a water-filled calorimeter vessel, a stirrer, a high-precision thermometer, and an ignition system.
- Procedure:
  - A pellet of the sample (typically 0.5-1.0 g) is weighed accurately and placed in the sample holder within the bomb.
  - A fuse wire of known length and heat of combustion is attached to the electrodes, with the wire in contact with the sample.
  - A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
  - The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
  - The bomb is submerged in a precisely measured mass of water in the calorimeter vessel.
  - The initial temperature of the water is recorded at regular intervals to establish a baseline.
  - The sample is ignited by passing an electric current through the fuse wire.
  - The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
  - The bomb is removed, and the remaining fuse wire is measured. The bomb washings are titrated to determine the amount of nitric acid formed from any residual nitrogen.
- Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[\[4\]](#)  
[\[5\]](#)[\[6\]](#)

### 2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure changes in heat flow associated with thermal transitions in a material as a function of temperature.[\[7\]](#)

- **Principle:** A sample and a reference material are subjected to a controlled temperature program (heating or cooling at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly related to the enthalpy changes occurring in the sample, such as melting, crystallization, or heat capacity changes.
- **Apparatus:** A DSC instrument consists of a sample and a reference pan, heaters, temperature sensors, and a control system to manage the temperature program and record the heat flow.
- **Procedure for Heat Capacity Measurement:**
  - An empty sample pan is run as a baseline.
  - A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.
  - The sample of interest is weighed into a pan and run under the same conditions.
  - The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard and the baseline.
- **Procedure for Enthalpy of Fusion Measurement:**
  - A small, accurately weighed sample is placed in a hermetically sealed pan.
  - The sample is heated at a constant rate through its melting transition.
  - The area under the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.

## Computational Methods

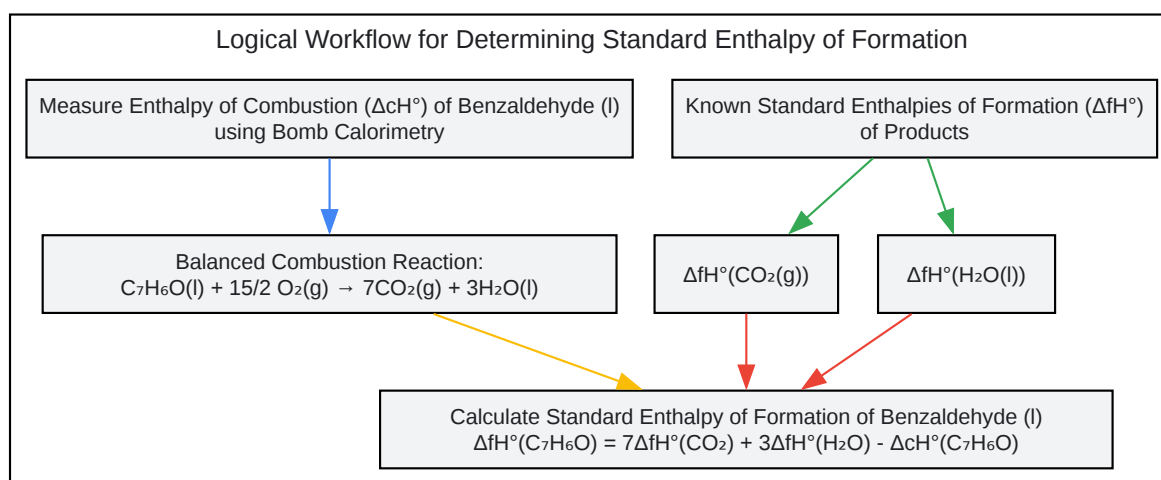
High-level quantum chemical calculations provide a powerful tool for predicting gas-phase thermochemical properties, which can be difficult to measure experimentally.

- **Gaussian-n (G3, G4) Theories:** These are composite methods that approximate a high-level, large basis set calculation by a series of lower-level calculations.<sup>[7]</sup> These methods are

designed to yield accurate thermochemical data, such as enthalpies of formation, for a wide range of molecules. The G4 method, for instance, was used to calculate the gas-phase enthalpies of formation for the nitrobenzaldehyde isomers.[7]

## Visualizations

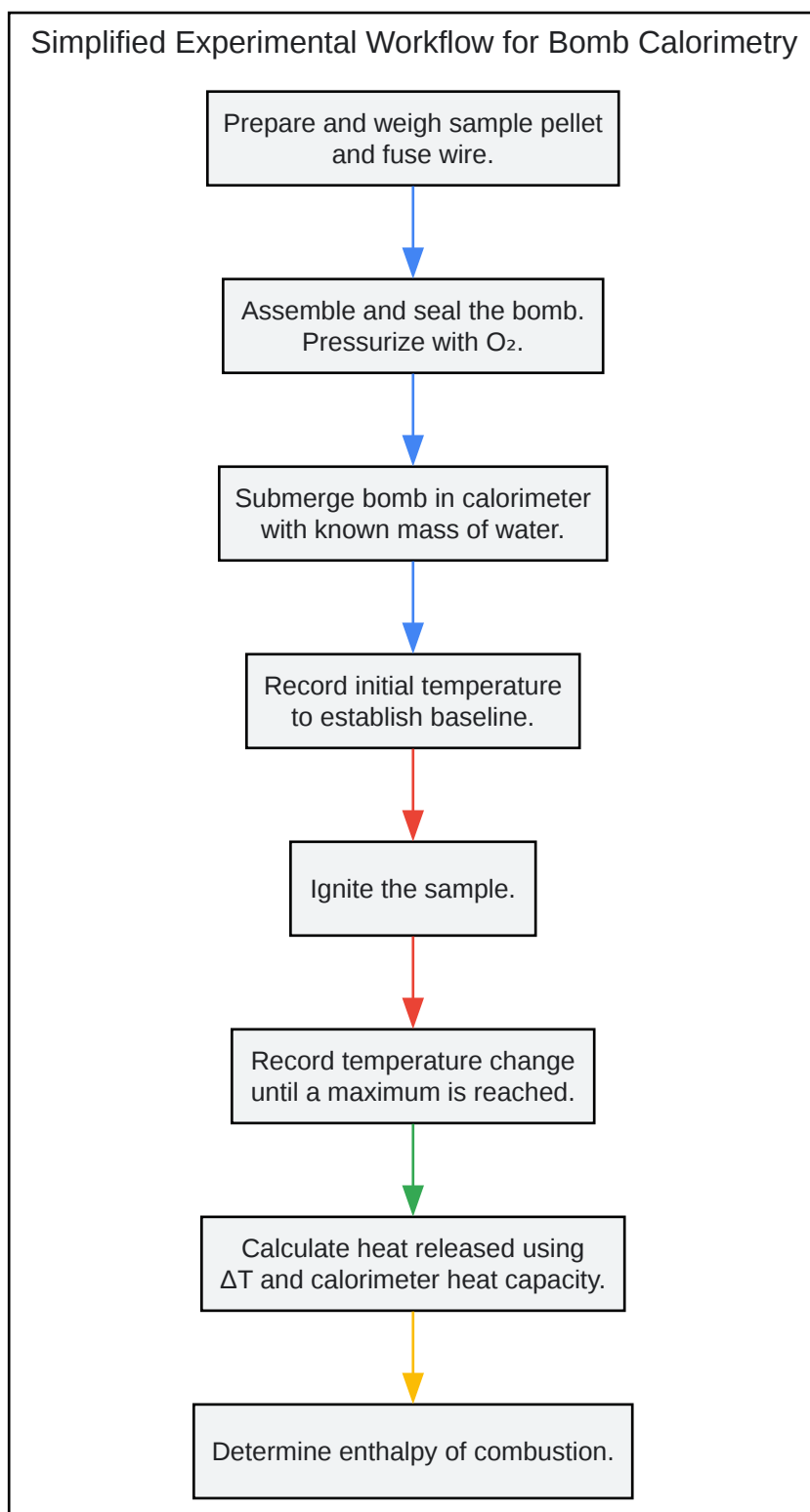
The following diagrams illustrate the logical and experimental workflows for determining thermochemical properties.



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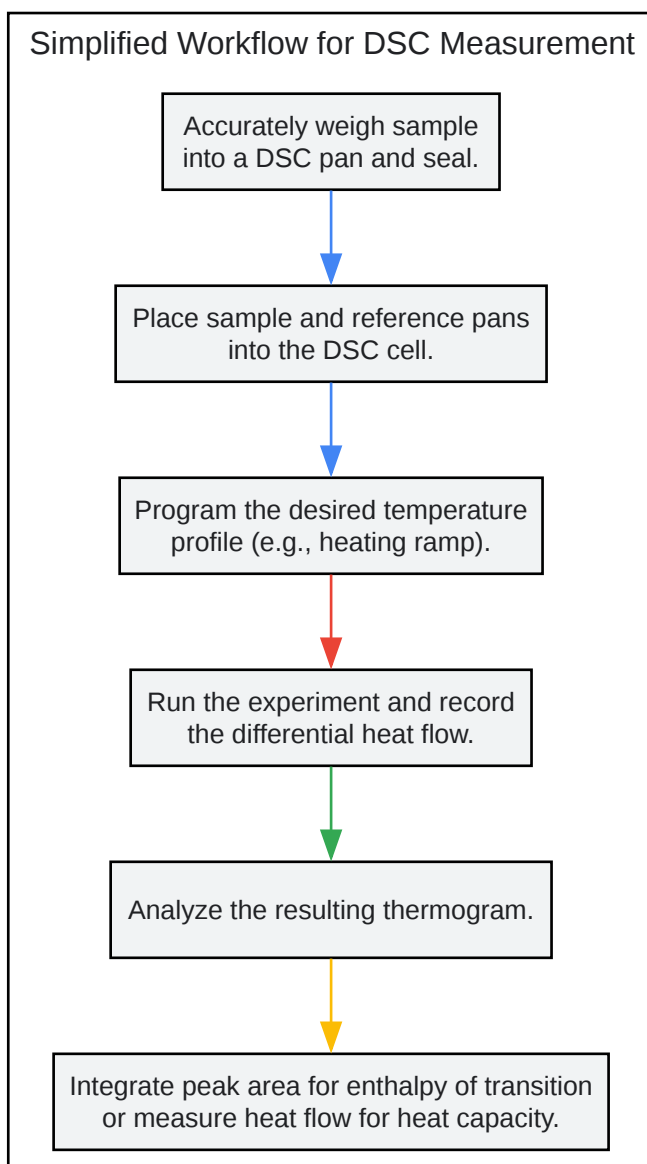
*Workflow for calculating the standard enthalpy of formation.*





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*Experimental workflow for bomb calorimetry.*



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*Experimental workflow for DSC.*

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